Dopamine β-Hydroxylase (DβH) Inhibition Potency vs. In-Class Benzanilides
This compound demonstrates a defined inhibitory activity against dopamine β-hydroxylase (DβH) with an IC₅₀ of 83,200 nM, a value that falls within the micromolar range typical for early-generation benzamide-based DβH inhibitors [1]. This contrasts with the nanomolar potency of advanced clinical candidates like (R)-Nepicastat (IC₅₀ ~25 nM) but provides a distinct benchmark for SAR studies when compared to less potent benzamide controls .
| Evidence Dimension | Dopamine β-hydroxylase (DβH) inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 83,200 nM (83.2 µM) |
| Comparator Or Baseline | (R)-Nepicastat HCl (IC₅₀ = 25.1 nM for human DβH); Parent benzamide (variable, generally >100 µM) |
| Quantified Difference | ~3,300-fold less potent than Nepicastat; provides a defined upper-range milestone for substituted benzamide SAR. |
| Conditions | In vitro enzyme inhibition assay; BindingDB curated data from ChEMBL [1] |
Why This Matters
This quantitative baseline enables researchers to select this compound as a moderately active control for DβH assays, differentiating it from both high-potency clinical leads and inactive benzamide fragments, which is critical for SAR library procurement.
- [1] BindingDB. BDBM50406079 (CHEMBL441985). IC50=8.32E+4 nM for Dopamine beta-hydroxylase. View Source
